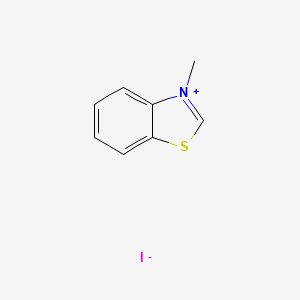

3-Methylbenzothiazolium iodide

Description

Historical Context of Benzothiazolium Salts in Chemical Sciences

The history of benzothiazolium salts is intrinsically linked to the broader field of heterocyclic chemistry, which has been a cornerstone of organic and medicinal chemistry for over a century. researchgate.netjchemrev.com Benzothiazole (B30560), the parent compound of this class, is an aromatic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org The exploration of benzothiazole and its derivatives began in the late 19th and early 20th centuries, driven by the burgeoning dye industry and the quest for novel therapeutic agents.

The synthesis of benzothiazolium salts, which involves the quaternization of the nitrogen atom in the benzothiazole ring, opened up new avenues for research. These salts were initially investigated for their utility as synthetic intermediates and as components in the development of cyanine (B1664457) dyes, which found widespread application in photographic sensitization. The foundational work on the reactions of these salts, such as the Herz reaction, further expanded their synthetic utility and led to a deeper understanding of their chemical behavior. mdpi.com Over time, the focus of research has expanded beyond their use in dye chemistry to encompass a wide range of applications, reflecting the versatility of the benzothiazolium scaffold. researchgate.net

Significance of the Benzothiazolium Cation in Contemporary Organic and Medicinal Chemistry

The benzothiazolium cation, the core structure of 3-Methylbenzothiazolium iodide, is a versatile entity in modern organic and medicinal chemistry. Its significance stems from a combination of its unique electronic properties, its ability to serve as a precursor for various functional groups, and the diverse biological activities exhibited by its derivatives. researchgate.netjchemrev.comontosight.ai

In organic synthesis, benzothiazolium salts are valued as intermediates. chemimpex.comevitachem.com They can act as precursors for the synthesis of a variety of organic molecules, including ketones and carboxylic acid derivatives. oup.com The benzothiazole ring system can function as a leaving group, facilitating carbon-carbon bond cleavage under mild conditions. oup.com Furthermore, these salts have been employed as catalysts in reactions such as the benzoin (B196080) condensation. researchgate.net

From a medicinal chemistry perspective, the benzothiazolium scaffold is considered a "privileged structure" due to its presence in numerous compounds with a wide array of biological activities. researchgate.netjchemrev.comresearchgate.net Derivatives of benzothiazolium have been investigated for their potential as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory agents. jchemrev.comontosight.airesearchgate.netontosight.ai The cationic nature of the benzothiazolium ring can influence its interaction with biological targets, and modifications to the substituents on the ring can be used to fine-tune the pharmacological properties of the resulting molecules. researchgate.netontosight.ai

Overview of Current Research Trajectories Pertaining to this compound

Current research involving this compound is multifaceted, exploring its potential in materials science, synthetic chemistry, and medicinal applications.

One area of active investigation is its use in the synthesis of novel materials. For instance, this compound has been used to synthesize 3-methylbenzothiazolium triiodide, a compound of interest for its potential applications in electrochemical and photochemical devices, as well as in supramolecular chemistry. mdpi.comcore.ac.uk The study of its crystal structure and thermal properties provides fundamental data for the design of new hybrid materials. mdpi.comcore.ac.uk

In synthetic chemistry, this compound continues to be utilized as a building block and a reagent. oup.com Its reactivity is being harnessed to develop new synthetic methodologies. For example, it has been shown to be a stable crystalline compound that can be easily purified and used in reactions to generate ketones. oup.com

In the realm of medicinal chemistry, computational studies are being employed to investigate the potential of N-Methylbenzothiazolium iodide (an alternative name for this compound) as an antifungal agent. researcherslinks.com Molecular docking studies with enzymes like lanosterol (B1674476) 14α-demethylase are used to predict its antifungal properties, suggesting that it could be a candidate for future drug development. researcherslinks.com Furthermore, NMR spectroscopic studies of push-pull benzothiazolium iodides, using this compound as a parent compound, are providing insights into the electronic structure of these molecules, which is crucial for the rational design of new functional materials and therapeutic agents. nih.gov

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-methyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8NS.HI/c1-9-6-10-8-5-3-2-4-7(8)9;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYIRNXZLWJMCR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CSC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883892 | |

| Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-31-4 | |

| Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2786-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzothiazolium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylbenzothiazolium Iodide and Its Derivatives

Established Synthetic Pathways for 3-Methylbenzothiazolium Iodide

The preparation of this compound traditionally relies on two main strategies: the quaternization of pre-formed benzothiazole (B30560) derivatives and condensation-based routes that construct the benzothiazole ring system.

Quaternization Reactions of Benzothiazole Derivatives

Quaternization is a fundamental and widely employed method for the synthesis of this compound. This reaction involves the alkylation of the nitrogen atom of a benzothiazole derivative with a methylating agent, most commonly methyl iodide.

The kinetics of quaternization of various 2-substituted benzothiazoles with alkyl iodides have been studied, revealing the influence of substituents on the reaction rate. ias.ac.in For instance, the reaction of 2-methylbenzothiazole (B86508) with methyl iodide is a direct and efficient route to this compound. ias.ac.innih.govresearchgate.net The general scheme for this reaction is as follows:

2-Methylbenzothiazole + Methyl Iodide → 3-Methyl-2-methylbenzothiazolium iodide

The reaction is typically carried out in a suitable solvent, such as nitrobenzene, and the rate of reaction is influenced by the nature of the substituent at the 2-position of the benzothiazole ring. ias.ac.in Studies have shown that the order of reactivity for different alkyl iodides is MeI > EtI > n-PrI. ias.ac.in

The following table summarizes the quaternization of variously substituted benzothiazoles with methyl iodide:

| Starting Benzothiazole Derivative | Methylating Agent | Product | Reference |

| 2-Methylbenzothiazole | Methyl iodide | 3-Methyl-2-methylbenzothiazolium iodide | ias.ac.in |

| 2-Aminobenzothiazole | Methyl iodide | 2-Amino-3-methylbenzothiazolium iodide | ias.ac.in |

| Benzothiazole | Methyl iodide | This compound | ias.ac.in |

| 6-Chlorobenzothiazole | Methyl iodide | 6-Chloro-3-methylbenzothiazolium iodide | ias.ac.in |

| 6-Nitrobenzothiazole | Methyl iodide | 3-Methyl-6-nitrobenzothiazolium iodide | ias.ac.in |

Condensation-Based Synthetic Routes

Condensation reactions provide an alternative and versatile approach to the synthesis of the benzothiazole core, which can then be methylated to yield this compound. A common method involves the condensation of 2-aminothiophenol (B119425) with aldehydes, ketones, carboxylic acids, or their derivatives. mdpi.comresearchgate.net

For example, the condensation of 2-aminothiophenol with an appropriate aldehyde can yield a 2-substituted benzothiazole. organic-chemistry.org Subsequent quaternization with methyl iodide would then produce the desired 3-methylbenzothiazolium salt. Iodine has been shown to be an effective promoter for the condensation of 2-aminothiophenol with aldehydes in DMF, offering an efficient and mild route to 2-substituted benzothiazoles. organic-chemistry.org

While direct condensation routes to this compound are less common, the versatility of this approach lies in the ability to introduce a wide variety of substituents onto the benzothiazole ring prior to quaternization.

Principles and Practices of Green Chemistry in Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to minimize environmental impact. mdpi.comadelphi.edu These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Key green chemistry strategies applicable to the synthesis of precursors for this compound include:

Solvent-free reactions: Conducting reactions without a solvent reduces waste and avoids the use of hazardous substances. airo.co.in

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. mdpi.com

Use of greener catalysts: The development of recyclable and less toxic catalysts, such as polystyrene polymer-grafted iodine acetate (B1210297), offers a more sustainable alternative to traditional catalysts. mdpi.com

Water as a solvent: Utilizing water as a reaction medium is an environmentally benign approach for the synthesis of benzothiazole-2-thiols and related compounds. rsc.org

One study highlighted a solvent-free synthesis of benzothiazole derivatives that resulted in a 40% reduction in energy consumption and a 50% reduction in waste generation compared to conventional methods. airo.co.in

Synthesis of Functionalized this compound Analogues

The functionalization of the this compound core is crucial for tailoring its properties for specific applications. This is typically achieved by introducing various substituents onto the benzothiazole ring system.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the this compound can be modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzene (B151609) ring. wikipedia.orgyoutube.com These substituents can influence the reactivity and spectral properties of the molecule.

Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., -CH3) and alkoxy (e.g., -OCH3) increase the electron density of the aromatic ring, making it more nucleophilic. wikipedia.orgmasterorganicchemistry.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) decrease the electron density of the ring, making it less reactive towards electrophilic substitution. wikipedia.orgmasterorganicchemistry.com

The synthesis of these functionalized analogues typically involves starting with a substituted 2-aminothiophenol or a substituted benzothiazole, followed by the established quaternization or condensation reactions. For example, the synthesis of 3-methyl-6-nitrobenzothiazolium iodide is achieved through the quaternization of 6-nitrobenzothiazole. ias.ac.in

The following table provides examples of functionalized benzothiazoles and their classification:

| Substituent | Position | Type of Group | Effect on Reactivity | Reference |

| -CH3 | 2 | Electron-Donating | Activating | ias.ac.in |

| -NH2 | 2 | Electron-Donating | Activating | ias.ac.in |

| -Cl | 6 | Electron-Withdrawing (by induction), Weakly Deactivating | Deactivating | ias.ac.in |

| -NO2 | 6 | Electron-Withdrawing | Deactivating | ias.ac.in |

Incorporation into Macrocyclic Architectures (e.g., Crown Ethers)

The unique properties of this compound can be integrated into more complex molecular systems, such as macrocyclic architectures like crown ethers. nih.gov This incorporation can lead to the development of novel sensors, ionophores, and molecular switches.

The synthesis of such hybrid molecules often involves the functionalization of a benzocrown ether with a benzothiazole moiety, which can then be quaternized. researchgate.net Templated macrocyclization is a common strategy for the synthesis of functionalized aromatic crown ethers. nih.goviipseries.org This involves reacting a functionalized catechol with a suitable di-halogenated or di-tosylated oligoethylene glycol in the presence of a templating metal cation. nih.gov The resulting benzothiazolyl-modified crown ether can then undergo quaternization to introduce the this compound unit. researchgate.netresearchgate.net

Derivatization for Advanced Fluorescent Probes and Chromophores

The benzothiazole core, a key structural feature of this compound, is a foundational component in the design of advanced fluorescent probes and chromophores. researchgate.net The inherent photophysical properties of the benzothiazolium moiety can be strategically modified through derivatization to create sensors for a variety of analytes and environmental conditions. researchgate.netresearchgate.net Synthetic strategies often involve reactions targeting the active methyl group or the benzene ring of the 3-methylbenzothiazolium scaffold.

The development of benzothiazole-based probes has been a significant area of research, leading to sensors capable of detecting pH fluctuations, reactive oxygen species, and sulfides. researchgate.net For instance, new fluorescent probes for monitoring pH have been synthesized by reacting 2-(2-hydroxyphenyl) benzothiazole derivatives with iodide salts of pyridine (B92270) and indole. researchgate.net While these examples use a hydroxyphenyl benzothiazole starting material, the principles of derivatization to create intramolecular charge transfer (ICT) systems are applicable to the broader class of benzothiazolium compounds. researchgate.net The goal of such derivatization is to link the fluorescent benzothiazolium core to a recognition site that selectively interacts with the target analyte. This interaction perturbs the electronic structure of the molecule, resulting in a detectable change in its fluorescence emission, such as a "turn-on" or ratiometric response. researchgate.net

Synthesis of Polyiodide Salts (e.g., Triiodides)

This compound can serve as a precursor for the synthesis of polyiodide salts, such as 3-methylbenzothiazolium triiodide. These compounds are formed by the reaction of the iodide salt with additional molecular iodine. The synthesis is typically a straightforward addition reaction performed in a suitable solvent.

A representative method involves dissolving this compound and a stoichiometric amount of iodine (I₂) in a solvent like methanol (B129727). uts.edu.au The solution is stirred to ensure complete dissolution and reaction, and the product is then crystallized. uts.edu.au The crystalline form of the resulting triiodide salt can be influenced by the specific reaction conditions, including the solvent system and the ratio of reactants. uts.edu.au For example, reacting this compound with an equimolar amount of iodine in methanol and allowing for slow evaporation yields red, needle-like crystals of a monoclinic form of 3-methylbenzothiazolium triiodide. uts.edu.au Alternatively, using an excess of iodine in a mixed solvent system of ethanol (B145695), dichloromethane, and acetonitrile (B52724) can produce red, block-like crystals of a triclinic polymorph. uts.edu.au

The formation of polyiodide anions like the triiodide (I₃⁻) is a well-known phenomenon in halogen chemistry. pbworks.comresearchgate.net The triiodide anion is the most common polyiodide and is generally linear, though bond lengths can vary depending on the crystal environment. pbworks.com

Table 1: Synthesis Conditions for 3-Methylbenzothiazolium Triiodide Polymorphs

| Polymorph | Starting Materials | Molar Ratio (Cation:I₂) | Solvent System | Crystallization Method | Crystal Morphology |

|---|---|---|---|---|---|

| Monoclinic (7a) | This compound, I₂ | 1:1 | Methanol | Slow evaporation at ambient conditions | Red needle-like crystals |

| Triclinic (7b) | This compound, I₂ | 1:3 | Ethanol, Dichloromethane, Acetonitrile | Slow evaporation at ambient conditions | Red block-like crystals |

Data sourced from a 2024 study on organoammonium, thiazolium, and pyridinium (B92312) triiodide salts. uts.edu.au

Methodological Aspects of Purification and Isolation in Academic Synthesis

The purification and isolation of this compound and its derivatives are critical steps in their synthesis to ensure high purity for subsequent reactions or characterization. Standard laboratory techniques are employed, with recrystallization being one of the most common and effective methods. uts.edu.au

The choice of solvent is crucial for successful recrystallization. For polyiodide derivatives like 3-methylbenzothiazolium triiodide, methanol is a frequently used solvent. uts.edu.au The general procedure involves dissolving the crude product in a minimal amount of the hot solvent to create a saturated solution. pbworks.com The solution is then allowed to cool slowly, often by standing at ambient conditions for several days, which promotes the formation of well-defined, high-purity crystals. uts.edu.au For instance, monoclinic crystals of the triiodide salt were obtained by dissolving the reactants in methanol and allowing the solution to evaporate over approximately five days. uts.edu.au A mixed solvent system comprising ethanol, dichloromethane, and acetonitrile has also been successfully used for crystallization. uts.edu.au

Once crystallization is complete, the solid product is isolated from the mother liquor, typically by suction filtration. pbworks.com The isolated crystals are then washed with a small amount of cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. pbworks.com The purified product is subsequently dried, often under vacuum or by air drying, to remove the last traces of solvent. pbworks.com In some synthetic procedures for related heterocyclic compounds, decolorization using activated carbon is employed prior to crystallization to remove colored impurities. google.com

Table 2: Common Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₈H₈INS |

| Iodine | I₂ |

| Methanol | CH₃OH |

| Ethanol | C₂H₅OH |

| Dichloromethane | CH₂Cl₂ |

| Acetonitrile | CH₃CN |

| 3-Methylbenzothiazolium triiodide | C₈H₈I₃NS |

| 2-(2-hydroxyphenyl) benzothiazole | C₁₃H₉NOS |

| Pyridine | C₅H₅N |

| Indole | C₈H₇N |

Mechanistic Investigations of 3 Methylbenzothiazolium Iodide Reactivity

Nucleophilic Reactivity of the Benzothiazolium Moiety

The 3-methylbenzothiazolium cation possesses a reactive methyl group at the C2 position, which, under basic conditions, can be deprotonated to form a nucleophilic methylene (B1212753) base. This reactivity is central to its participation in a variety of carbon-carbon bond-forming reactions.

Condensation Reactions with Carbonyl Compounds

A prominent application of 3-methylbenzothiazolium iodide's nucleophilic character is in condensation reactions with carbonyl compounds, particularly aromatic aldehydes, to form styryl dyes. The reaction is initiated by the deprotonation of the C2-methyl group of the benzothiazolium salt, typically with a base like piperidine (B6355638) or triethylamine, to generate a reactive methylene intermediate. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the conjugated styryl dye.

For instance, the synthesis of (E)-3-methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide is achieved through the condensation of 2,3-dimethylbenzo[d]thiazol-3-ium iodide with 4-thiomorpholinobenzaldehyde. mdpi.com The use of a slight molar excess of the benzaldehyde (B42025) in a mixed solvent system of ethanol (B145695) and ethyl acetate (B1210297) can lead to a pure reaction product. mdpi.com This reaction is a classic example of the Knoevenagel condensation, a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a carbonyl group followed by dehydration. univer.kharkov.ua

The synthesis of various cyanine (B1664457) dyes follows a similar pathway, involving the condensation of N-alkylated benzothiazolium salts with appropriate carbonyl-containing compounds. univer.kharkov.uaajol.info The reaction conditions, such as the choice of solvent and base, can be optimized to improve yields and purity of the resulting dyes.

Carbon-Carbon Bond Cleavage Reactions

Deoxygenative Perfluoroalkylthiolation Reactions

A significant advancement in the application of benzothiazolium salts is their use as reagents for the deoxygenative perfluoroalkylthiolation of alcohols and carboxylic acids. While this compound itself is the precursor, the key reagents are 2-(perfluoroalkylthio)benzothiazolium salts, which are synthesized from it. These bench-stable salts serve as convenient sources of nucleophilic perfluoroalkylthiolate anions (⁻SRf), which are otherwise challenging to handle due to their low nucleophilicity and potential for side reactions.

The reaction mechanism with alcohols involves the in situ activation of the benzothiazolium salt by the alcohol, forming a highly reactive 2-alkoxybenzothiazolium intermediate and releasing the perfluoroalkylthiolate anion. This anion then acts as a nucleophile, displacing the activated alcohol moiety to form the corresponding perfluoroalkyl thioether. This process is particularly efficient for the synthesis of pentafluoroethyl and heptafluoropropyl thioethers. A potential side reaction is β-fluoride elimination from the perfluoroalkylthiolate anion, which can be suppressed by conducting the reaction at low temperatures.

Similarly, these reagents can be used for the deoxygenative perfluoroalkylthiolation of carboxylic acids, providing access to perfluoroalkyl thioesters. This method avoids the need for pre-activated acyl electrophiles.

Below is a table summarizing the yields of various (pentafluoroethyl) thioethers synthesized from the corresponding benzylic alcohols using BT-SC2F5.

| Entry | Benzylic Alcohol | Product | Yield (%) |

| 1 | Benzyl alcohol | Benzyl (pentafluoroethyl) sulfide | 91 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl (pentafluoroethyl) sulfide | 85 |

| 3 | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl (pentafluoroethyl) sulfide | 93 |

| 4 | 1-Phenylethan-1-ol | 1-Phenylethyl (pentafluoroethyl) sulfide | 78 |

Palladium-Catalyzed Allylation Reactions

This compound serves as a precursor for N-heterocyclic carbene (NHC) ligands in palladium-catalyzed allylation reactions. The in-situ generation of a palladium-benzothiazole carbene complex from a 3-methylbenzothiazolium salt and a palladium source, such as Pd₂(dba)₃, creates a highly effective catalyst for the allylation of active methylene compounds under neutral conditions. mdpi.com

The catalytic cycle of this palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, typically involves the coordination of a Pd(0) complex to the allyl substrate, followed by oxidative addition to form a π-allylpalladium(II) intermediate. The nucleophile then attacks this intermediate, leading to the allylated product and regeneration of the Pd(0) catalyst. The benzothiazol-2-ylidene ligand, generated from the 3-methylbenzothiazolium salt, plays a crucial role in stabilizing the palladium center and influencing the reaction's efficiency and selectivity.

While the primary role of the benzothiazolium salt in this context is as a ligand precursor, the direct palladium-catalyzed allylation of the benzothiazolium salt as a substrate is not a well-documented reaction. Research in palladium-catalyzed allylation has extensively explored various nucleophiles and allyl substrates with different leaving groups, but the use of benzothiazolium salts as the nucleophilic or electrophilic partner in such reactions is not a common strategy. mdpi.comnih.govrsc.orgnih.gov

Carbene Chemistry Associated with the Thiazolium Ring

The thiazolium ring of this compound is a precursor to an N-heterocyclic carbene (NHC), a class of persistent carbenes that have found widespread use as organocatalysts and ligands for transition metals.

Generation and Reactivity of N-Heterocyclic Carbenes (NHCs)

The generation of the NHC, specifically 3-methylbenzothiazol-2-ylidene, from this compound is achieved by deprotonation of the C2 carbon atom with a suitable base. This C-H bond is acidic due to the electron-withdrawing effect of the adjacent positively charged nitrogen atom.

Once generated, this NHC is a potent nucleophile and can participate in a variety of catalytic transformations, most notably those involving "umpolung" or polarity inversion of carbonyl compounds. A classic example is the benzoin (B196080) condensation, where the NHC attacks an aldehyde to form a Breslow intermediate. This intermediate effectively acts as an acyl anion equivalent, which can then react with a second molecule of the aldehyde to form an α-hydroxy ketone (a benzoin). researchgate.netacs.orgtubitak.gov.trnih.govresearchgate.net

The reactivity of the NHC generated from this compound extends to other umpolung reactions, such as the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound. The NHC catalyst facilitates the generation of the nucleophilic acyl anion equivalent from the aldehyde, which then adds to the Michael acceptor.

The table below summarizes the key reactive intermediates and products in NHC-catalyzed umpolung reactions.

| Reaction | Key Intermediate | Product |

| Benzoin Condensation | Breslow Intermediate | α-Hydroxy Ketone |

| Stetter Reaction | Breslow Intermediate | 1,4-Dicarbonyl Compound |

The electronic and steric properties of the NHC, which can be tuned by modifying the substituents on the benzothiazolium ring, are critical in determining the efficiency and selectivity of these catalytic reactions.

Mechanisms of Carbene Dimerization and Subsequent Rearrangements

The deprotonation of this compound at the C2 position yields the corresponding N-heterocyclic carbene (NHC), a transient and highly reactive species. A common, often undesired, fate of such carbenes is dimerization to form an electron-rich alkene. wikipedia.org This process is governed by the Wanzlick equilibrium, which describes the reversible dimerization of two carbene molecules to form the corresponding tetra-substituted olefin. wikipedia.org

Two primary mechanisms are considered for the dimerization of NHCs derived from salts like this compound: a direct reaction and a catalyzed pathway. researchgate.net

Direct Dimerization: This pathway involves the direct, head-to-head collision of two carbene molecules. researchgate.net The reaction proceeds through a transition state where the two carbene monomers approach each other side-on, rather than in a perpendicular fashion. researchgate.net Computational studies on various heterocyclic carbenes have shown that the activation barriers for this direct dimerization can be significant, suggesting that while thermodynamically favorable, it may be kinetically slow for some carbenes. researchgate.net

Proton-Catalyzed Dimerization: It has been demonstrated through both theoretical and experimental work that the dimerization of NHCs can be catalyzed by protons or other electrophiles. researchgate.net In this mechanism, a proton source (which can be residual starting salt or trace water) protonates the carbene carbon of one NHC molecule. This creates a more electrophilic species that is readily attacked by a second, nucleophilic carbene molecule. Subsequent deprotonation yields the final dimeric alkene. This catalyzed pathway often presents a lower activation energy barrier compared to the direct dimerization. researchgate.net

The stability of the carbene towards dimerization is a critical factor. For thiazol-2-ylidenes, the class of carbenes to which the derivative of this compound belongs, stability is influenced by both electronic and steric factors. While less stable than some imidazol-2-ylidenes, they are still utilized as effective organocatalysts. researchgate.net The dimerization reaction is often more endothermic for more stable carbenes, reflecting their lower intrinsic energy. researchgate.net

| Dimerization Pathway | Description | Key Intermediates |

| Direct Dimerization | Two carbene molecules react directly to form the alkene dimer. | Carbene monomer, Dimerization transition state |

| Proton-Catalyzed Dimerization | A proton facilitates the reaction by activating one carbene molecule towards nucleophilic attack by a second. | Carbene monomer, Protonated carbene, Dimerization transition state |

Subsequent rearrangements of the initially formed dimer are less common but can occur under specific conditions, such as thermal or photochemical stimulation, leading to more complex molecular architectures.

Carbon Atom Insertion Reactions via NHCs

N-heterocyclic carbenes derived from this compound can function as single-carbon atom donors in various synthetic transformations. researchgate.net These reactions leverage the nucleophilicity of the carbene to initiate a cascade of events that ultimately results in the formal insertion of the carbene carbon into a substrate.

A notable example is the insertion of a carbene carbon into α,β-unsaturated amides to form lactams. researchgate.net The mechanism for this transformation is proposed to proceed through several key steps:

Ylide Formation: The NHC attacks the β-position of the α,β-unsaturated amide, forming a zwitterionic intermediate, commonly referred to as an ylide.

Truce-Smiles Rearrangement: This is followed by an intramolecular rearrangement, akin to a Truce-Smiles rearrangement, to form a new zwitterionic intermediate. researchgate.net

Cyclization and Hydride Shifts: The intermediate then cyclizes to form a spirocyclic species, which subsequently undergoes sequential hydride shifts to ultimately furnish the lactam product. researchgate.net

Another significant class of carbene insertion reactions involves the intramolecular insertion into C-H bonds. mdpi.com When a suitable C-H bond is present within the same molecule, the generated carbene can insert into it, leading to the formation of new ring systems. The chemoselectivity of these reactions, particularly in molecules with multiple potential insertion sites (e.g., different aryl groups), is a subject of detailed study. mdpi.com These reactions are typically catalyzed by transition metals, such as rhodium or copper complexes, which form a metal-carbenoid intermediate that mediates the C-H insertion. libretexts.org

| Reaction Type | Substrate | Key Mechanistic Steps | Product |

| Single Carbon Insertion | α,β-Unsaturated Amide | Ylide formation, Truce-Smiles rearrangement, Cyclization, Hydride shifts | Lactam |

| Intramolecular C-H Insertion | Molecule with accessible C-H bonds | Carbene/Carbenoid formation, C-H bond activation, Ring closure | Fused or Spirocyclic ring systems |

Mechanisms of Oxidative and Reductive Transformations

N-methylbenzothiazolium salts can participate in both oxidative and reductive chemical transformations, acting as versatile intermediates. Their reactivity stems from the electrophilic nature of the C2 carbon and the ability of the heterocyclic system to stabilize charged intermediates.

In reductive processes, N-methyl-2-aryl-benzothiazolium salts have been shown to function as effective catalysts for reactions such as the hydrosilylation of imines. nih.gov In these transformations, the benzothiazolium cation acts as a carbon Lewis acid, activating a Si-H bond. nih.gov The mechanism involves the transfer of a hydride from the silane (B1218182) to the electrophilic C2 carbon of the benzothiazolium salt, generating a benzothiazoline (B1199338) intermediate and a silylium (B1239981) cation. The silylium cation then activates the imine, and the benzothiazoline intermediate delivers the hydride to the activated imine, completing the reduction and regenerating the benzothiazolium catalyst. The efficiency of the catalyst can be tuned by altering the substituents on the benzothiazole (B30560) core, which modulates its Lewis acidity and the reducing strength of the corresponding benzothiazoline. nih.gov

Oxidative transformations can proceed via single-electron transfer (SET) from an electron-rich species to the benzothiazolium salt, or through mechanisms involving the generation of a radical cation from the corresponding benzothiazoline. nih.gov The oxidized species can then undergo further reactions, highlighting the role of the benzothiazolium/benzothiazoline couple in mediating electron transfer processes.

Elucidation of Radical Mechanisms in Benzothiazolium Salt Chemistry

Recent investigations have confirmed that benzothiazolium derivatives are pivotal in mediating radical reactions. nih.gov The corresponding reduced form, benzothiazoline, can serve as an effective radical transfer reagent under photolytic or thermal conditions. nih.gov

A general mechanism involves the single-electron oxidation of a benzothiazoline (RBH) to form a benzothiazoline radical cation (RBH•+). This radical cation is a key intermediate that can then fragment to release an alkyl or acyl radical (R•) and the benzothiazolium cation. nih.gov This process effectively allows benzothiazolines to function as "radical reservoirs." The generation of these radicals has been harnessed in various carbon-carbon bond-forming reactions, such as the hydroalkylation and hydroacylation of Michael acceptors. nih.gov

The involvement of radical species in these reaction pathways is substantiated by several lines of experimental evidence:

Radical Scavenging Experiments: The addition of radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to the reaction mixture effectively quenches the reaction. The detection of the TEMPO-radical adduct by mass spectrometry provides strong evidence for the presence of a radical intermediate. nih.gov

Photocatalysis: Many of these reactions are promoted by light in the presence of a photocatalyst, which facilitates the initial single-electron transfer (SET) event required to generate the key radical cation intermediate. nih.gov

Computational Support: Density Functional Theory (DFT) calculations have been used to model the reaction pathways and support the feasibility of the proposed radical mechanisms. nih.gov

The radical chain reaction can be described by the canonical steps of initiation (formation of the initial radical), propagation (the radical reacts to form product and a new radical), and termination (two radicals combine to quench the chain). libretexts.orglibretexts.org

| Experimental Evidence | Description | Implication |

| Radical Trapping | Addition of TEMPO inhibits the reaction and forms a TEMPO-adduct. | Confirms the presence of a transient radical species. nih.gov |

| Photocatalysis | Reaction is initiated or accelerated by light and a photocatalyst. | Suggests a mechanism involving single-electron transfer (SET). nih.gov |

| Cyclic Voltammetry | Electrochemical studies can reveal the oxidation potentials and electron transfer properties of the benzothiazoline precursors. | Provides quantitative data on the feasibility of the SET process. |

Computational Approaches to Reaction Pathway and Transition State Analysis

Computational chemistry provides indispensable tools for understanding the complex reactivity of this compound and its derivatives. mdpi.com Quantum mechanical methods, particularly Density Functional Theory (DFT), are extensively used to map out reaction energy profiles, characterize the geometries of transition states, and rationalize experimental observations. nih.govmdpi.com

For the chemistry of benzothiazolium salts, computational studies have been applied to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed potential energy surface for a proposed reaction. mdpi.com This allows for the differentiation between competing pathways, such as the direct versus proton-catalyzed dimerization of NHCs. researchgate.net For instance, DFT calculations have been used alongside Stern-Volmer quenching experiments to confirm the sequential e + R• +H+ mechanism in radical reactions involving benzothiazolines. nih.gov

Analyze Transition States: The geometry of a transition state provides a snapshot of the bond-forming and bond-breaking processes. Analyzing these structures helps to understand factors controlling stereoselectivity and regioselectivity. mdpi.com

Predict Reactivity and Stability: Computational methods can be used to calculate properties like carbene stability energies (CSEs), which correlate with the thermodynamic stability of NHCs towards dimerization. researchgate.net These predictions can guide the rational design of new catalysts and reagents with tailored reactivity.

These computational models provide a molecular-level understanding that complements experimental studies, offering insights into transient species and high-energy states that are difficult or impossible to observe directly. mdpi.com

Advanced Spectroscopic and Computational Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Property Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and electronic environment of molecules in solution. For 3-Methylbenzothiazolium iodide, NMR studies involving ¹H, ¹³C, and ¹⁵N nuclei offer a detailed picture of its molecular framework.

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. In the case of this compound, these shifts provide a clear fingerprint of its structure.

¹H and ¹³C NMR: The proton (¹H) and carbon-13 (¹³C) NMR spectra reveal the arrangement of the hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by factors such as the electronegativity of adjacent atoms and the hybridization of the carbon atoms. libretexts.orgpressbooks.pub For instance, carbons in the aromatic ring system of the benzothiazolium moiety typically resonate in the downfield region of the ¹³C NMR spectrum (100-150 ppm), a characteristic of sp² hybridized carbons in an aromatic environment. pressbooks.publibretexts.org The methyl group attached to the nitrogen atom shows a characteristic signal in both the ¹H and ¹³C spectra, with its exact position influenced by the positive charge on the adjacent nitrogen.

¹⁵N NMR: Nitrogen-15 (¹⁵N) NMR spectroscopy is particularly informative for this compound due to the presence of the quaternary nitrogen atom in the thiazolium ring. A study measuring the NMR spectra in a DMSO-d₆ solution determined the chemical shift of the quaternary benzothiazolium nitrogen (N-3) in the parent this compound to be -183.8 ppm. researchgate.net This value serves as a crucial reference point for understanding the electronic effects within the heterocyclic ring.

| Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference |

|---|---|---|---|

| ¹⁵N (N-3) | -183.8 | DMSO-d₆ | researchgate.net |

The electronic properties of benzothiazolium salts can be significantly altered by extending the π-electron conjugation. This is often achieved by introducing substituents that create a "push-pull" system, where an electron-donating group is connected to the electron-accepting benzothiazolium moiety through a conjugated bridge.

Studies on derivatives of this compound have shown that extending the π-conjugation has a pronounced effect on the ¹⁵N NMR chemical shifts. researchgate.net In a series of push-pull benzothiazolium iodides, the quaternary benzothiazolium nitrogen was found to be more shielded compared to the parent compound. researchgate.net Its ¹⁵N chemical shifts ranged from -241.3 to -201.9 ppm, a significant upfield shift from the -183.8 ppm of this compound. researchgate.net This increased shielding indicates a greater electron density around the nitrogen atom, which is a direct consequence of electron delocalization through the extended π-system. The degree of this shielding effect depends on the specific nature and length of the conjugated chain. researchgate.net In contrast, the influence of this extended conjugation is less pronounced on the ¹H and ¹³C chemical shifts. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's chemical bonds. ksu.edu.sauni-siegen.de These techniques are complementary; IR spectroscopy detects vibrations that involve a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that involve a change in its polarizability. ksu.edu.sa

For this compound, computational studies have been used to predict its vibrational spectra. The IR spectrum is characterized by prominent vibrations involving C-H bonding. researcherslinks.com A peak observed around 2990.33 cm⁻¹ is indicative of the alkane C-H stretching from the methyl group. researcherslinks.com The iodide ion, being weakly bonded, is associated with a slight peak at a lower frequency, around 640.91 cm⁻¹. researcherslinks.com The transitions that are strong in the IR spectrum are often weak or absent in the Raman spectrum, and vice versa, providing a more complete vibrational profile when used together. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |

|---|---|---|---|

| Alkane C-H Stretch | 2990.33 | IR | researcherslinks.com |

| Iodide Ion Vibration | 640.91 | IR | researcherslinks.com |

X-ray Crystallography for Solid-State Structure Determination

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability. The study of polymorphism is a key aspect of crystal engineering, which seeks to design and control the formation of crystalline solids with desired properties. While specific polymorphs of this compound are not extensively documented in the reviewed literature, the investigation into different crystal packing motifs is crucial for this class of compounds. By controlling crystallization conditions (e.g., solvent, temperature), it may be possible to isolate different polymorphic forms, driven by the formation of different networks of intermolecular interactions.

Another significant interaction observed in the lattices of these compounds is π–π stacking. nih.gov This occurs between the planar aromatic rings of adjacent benzothiazolium cations. For example, in the crystal structure of a derivative, parallel thiazole (B1198619) rings of adjacent cations were observed to engage in π–π stacking with a centroid-to-centroid distance of 3.5945 Å. nih.gov These attractive interactions, along with weaker van der Waals forces, play a critical role in the stabilization of the crystal lattice.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of benzothiazolium derivatives are of significant interest due to their applications in various fields, including as fluorescent probes and in nonlinear optics. The electronic absorption and emission characteristics of these compounds are governed by transitions between electronic energy levels, which can be modulated by structural modifications and the surrounding environment.

Characteristics of Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a fundamental process in many donor-acceptor molecules, where photoexcitation leads to a significant redistribution of electron density from an electron-donating moiety to an electron-accepting moiety. In benzothiazolium salts, the benzothiazolium core typically acts as an electron acceptor. When a suitable electron donor group is attached, an ICT character can be induced in the molecule. This charge transfer is often associated with a twisted intramolecular charge transfer (TICT) state, which can lead to dual fluorescence and high sensitivity to the local environment.

Solvent Effects on Optical Properties

The polarity of the solvent can significantly influence the absorption and emission spectra of molecules with a pronounced ICT character, a phenomenon known as solvatochromism. In polar solvents, the excited state of a molecule with a large dipole moment is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. The absorption spectrum is generally less affected by solvent polarity.

For benzothiazolium derivatives, increasing solvent polarity typically leads to a red shift in the emission maximum, which is indicative of a more polar excited state compared to the ground state. This behavior is consistent with the presence of an intramolecular charge transfer process. While specific solvatochromic data for this compound is not available in the reviewed literature, a study on a derivative, (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide, demonstrated this trend, with the emission maximum shifting to longer wavelengths in more polar solvents mdpi.com.

Table 1: Interactive Data Table of Solvent Effects on a Related Benzothiazolium Dye (Note: Data is for (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide, a related compound, as specific data for this compound is not available in the cited sources.) mdpi.com

| Solvent | Absorption Max (nm) | Emission Max (nm) |

| Dichloromethane | 476 | 638 |

| Acetonitrile (B52724) | 467 | 652 |

| Ethanol (B145695) | 468 | 658 |

| Methanol (B129727) | 465 | 664 |

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the electronic structure, spectroscopic properties, and potential biological interactions of molecules like this compound at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It can be employed to predict various properties, including molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic transitions.

A computational study on N-Methylbenzothiazolium iodide (an alternative name for this compound) utilized DFT calculations to elucidate its structural information cabidigitallibrary.org. The electronic energies and vibrational frequencies were calculated, and the theoretical IR and Raman spectra were computed cabidigitallibrary.orgresearcherslinks.com. For instance, the calculations identified a peak for the iodide ion at approximately 586 cm⁻¹ in the IR spectrum and 640 cm⁻¹ in the Raman spectrum researcherslinks.com. The study also computed bond lengths and angles, providing a detailed three-dimensional structure of the molecule cabidigitallibrary.org. The chemical formula for the compound is C8H8INS, with a molecular weight of 278.133 g/mol cabidigitallibrary.org.

Molecular Docking Simulations for Prediction of Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

In the context of this compound, molecular docking simulations were performed to evaluate its potential as an antifungal agent cabidigitallibrary.org. The study targeted the enzyme lanosterol (B1674476) 14α-demethylase, a crucial enzyme in fungi cabidigitallibrary.org. The 3D structure of the ligand, this compound, was docked into the active site of the enzyme to predict its binding affinity and interactions cabidigitallibrary.org. The results of such simulations can provide insights into the potential mechanism of action and guide the development of new antifungal drugs cabidigitallibrary.orgnih.govmdpi.com. The outcome of these computational studies suggested that this compound is a suitable candidate for a future antifungal agent cabidigitallibrary.org.

Quantum-Chemical Calculations of Nonlinear Optical (NLO) Properties

Quantum-chemical calculations are essential for predicting the nonlinear optical (NLO) properties of molecules. These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. The second-order hyperpolarizability (γ) is a key parameter that quantifies the third-order NLO response of a molecule.

While specific quantum-chemical calculations for the NLO properties of this compound were not found in the searched literature, studies on related benzothiazole (B30560) derivatives have shown that these compounds can possess significant NLO properties. Theoretical calculations, often employing DFT, are used to compute the hyperpolarizability values. These studies have indicated that factors such as the presence of strong electron donor and acceptor groups and an extended π-conjugated system can enhance the NLO response. The benzothiazolium moiety, being a good electron acceptor, is a favorable component in the design of NLO materials.

Applications in Advanced Organic Synthesis

Catalytic Roles in Organic Transformations

The catalytic activity of 3-Methylbenzothiazolium iodide and its derivatives is a significant area of interest. These compounds can influence organic reactions in multiple ways, from serving as precursors to essential ligands to generally enhancing reaction efficiency.

Precursors for N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis

N-Heterocyclic carbenes (NHCs) have become a cornerstone in the field of transition metal catalysis, largely due to their strong σ-donating properties and the stability they confer upon metal complexes. nih.govresearchgate.nettcichemicals.com Azolium salts, such as imidazolium (B1220033), thiazolium, and by extension, benzothiazolium salts, are the direct precursors to these powerful ligands. nih.govtcichemicals.com The generation of an NHC from a salt like this compound typically involves deprotonation at the C2 position of the heterocyclic ring using a suitable base.

The resulting benzothiazol-2-ylidene carbene can then be coordinated to a transition metal, such as palladium, ruthenium, or rhodium. researchgate.netacademie-sciences.fr These metal-NHC complexes are highly sought after for their catalytic prowess in a wide array of cross-coupling reactions, metathesis, and other transformations. nih.govresearchgate.net The bulky substituents that can be present on the nitrogen atom of the benzothiazolium ring allow for fine-tuning of the steric and electronic properties of the resulting NHC ligand, which in turn influences the activity and selectivity of the metal catalyst. nih.govtcichemicals.com

General Catalytic Enhancement of Reaction Rates and Yields

The presence of the iodide ion in this compound can contribute to the general enhancement of reaction rates and yields. Iodide is known to play various roles in catalysis; for instance, hypervalent iodine(III) reagents, which can be generated in situ from iodide precursors, are effective catalysts for the functionalization of alkenes. beilstein-journals.org In some catalytic cycles, iodide can act as a nucleophilic promoter or participate in halogen exchange, converting less reactive alkyl chlorides or bromides into more reactive alkyl iodides.

Increasing catalyst concentration, in general, provides more active sites for reactants, which can accelerate the reaction process. ajpojournals.org However, an optimal concentration often exists, beyond which benefits may diminish. ajpojournals.org The specific contribution of this compound to reaction kinetics is dependent on the particular transformation, but its dual nature as both a potential NHC precursor and an iodide source makes it a versatile component in the catalytic toolbox. ajpojournals.orgorganic-chemistry.org

Utility as Reagents for Specific Functional Group Transformations

Beyond its catalytic potential, this compound and its derivatives serve as valuable reagents for effecting specific changes to functional groups within a molecule.

Synthesis of Ketones and Carboxylic Acids

The synthesis of ketones and carboxylic acids often involves the use of transition metal catalysts and various organic reagents. nih.govmdpi.com For instance, nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides is a method for preparing unsymmetrical dialkyl ketones. nih.gov Similarly, photoredox and nickel catalysis have enabled the direct synthesis of ketones from carboxylic acids and organic bromides. nih.gov While direct use of this compound in these specific named reactions is not extensively documented, related benzothiazole (B30560) chemistry is relevant. For example, benzothiazoles can be synthesized from 2-aminobenzenethiol and carboxylic acids, indicating the reactivity of the benzothiazole core with acid functionalities. mdpi.com The development of green protocols for synthesizing carboxylic acids often involves the oxidation of aldehydes, a fundamental transformation in organic chemistry. mdpi.com

Deoxygenative Perfluoroalkylthiolation of Alcohols

A significant application of benzothiazolium salts is in the deoxygenative perfluoroalkylthiolation of alcohols. nih.govbeilstein-journals.orgresearchgate.net This process allows for the direct conversion of readily available alcohols into perfluoroalkyl thioethers, a class of compounds of growing interest in pharmaceuticals and materials science. researchgate.net The reaction typically employs a 2-(perfluoroalkylthio)benzothiazolium salt, a derivative of the 3-Methylbenzothiazolium core structure.

The general mechanism involves the activation of the alcohol by the benzothiazolium reagent. In this process, the alcohol attacks the C2 position of the benzothiazolium ring, leading to the formation of a key electrophilic intermediate and releasing a perfluoroalkylthiolate anion. This anion then displaces the activated hydroxyl group to form the desired thioether. beilstein-journals.org

Research has shown that this method is effective for producing pentafluoroethyl and heptafluoropropyl thioethers from alcohols, avoiding the need to pre-form an alkyl halide. beilstein-journals.orgresearchgate.net The reaction tolerates a variety of functional groups, including halides, which allows for further synthetic modifications via cross-coupling reactions. beilstein-journals.org

| Entry | RF Group | Product | Yield (%) |

|---|---|---|---|

| 1 | -CF2CF3 | (pentafluoroethyl) thioether | 91 |

| 2 | -CF2CF2CF3 | (heptafluoropropyl) thioether | 82 |

| 3 | -CF2(CF2)3CF3 | (undecafluoropentyl) thioether | 74 |

| 4 | -CF2(CF2)6CF3 | (heptadecafluorooctyl) thioether | 46 |

Data sourced from studies on deoxygenative perfluoroalkylthiolation using benzothiazolium salts. Yields are for the major thioether product.

This methodology has also been extended to the deoxygenative perfluoroalkylthiolation of carboxylic acids, yielding perfluoroalkyl thioesters. fu-berlin.de

Application in Cross-Electrophile Coupling Reactions

Cross-electrophile coupling has emerged as a powerful strategy for carbon-carbon bond formation, often utilizing nickel catalysis to couple two different electrophiles, such as aryl halides and alkyl halides. researchgate.netucla.edu A key challenge in these reactions can be achieving selective coupling, especially when using less reactive electrophiles like chlorides.

Role as Formyl Cation Equivalents in Organic Synthesis

In the realm of organic synthesis, 3-Methylbenzothiazolium salts, including the iodide form, have been identified as effective formyl and acyl cation equivalents. oup.com This functionality allows for the introduction of a masked formyl or acyl group into other molecules. A key application of this is the alkylation of lithium enolates derived from esters and ketones. oup.com When reacted with this compound, these enolates undergo alkylation, leading to the convenient introduction of a 3-methylbenzothiazoline unit at the alpha-position of the carbonyl compounds. oup.com

This reaction provides a valuable method for creating selectively protected 1,3-dicarbonyl compounds, which are useful synthetic intermediates. oup.com The 3-methylbenzothiazoline unit can later be hydrolyzed to reveal the carbonyl group, demonstrating the utility of the benzothiazolium salt as a precursor for introducing aldehyde or ketone functionalities. oup.com

Table 1: Reaction of this compound with Lithium Enolates This table is based on data from research on the alkylation of carbonyl compounds. oup.com

| Enolate Source | Product Structure | Application |

| Ester | α-(3-Methylbenzothiazolinyl) ester | Intermediate for 1,3-dicarbonyl compounds |

| Ketone | α-(3-Methylbenzothiazolinyl) ketone | Synthesis of complex carbonyl structures |

Building Blocks for Complex Molecular Architectures

This compound is recognized as a heterocyclic building block, serving as a foundational component for the synthesis of more intricate molecules. bldpharm.com Its inherent structure, featuring a fused benzene (B151609) and thiazole (B1198619) ring system, provides a rigid and versatile scaffold for further chemical modification. cymitquimica.com The quaternization of the nitrogen atom with a methyl group enhances its reactivity, making it a valuable precursor for various chemical transformations. researcherslinks.com

One example of its role as a building block is in the synthesis of 3-methylbenzothiazolium triiodide. This more complex salt is synthesized directly from this compound by reacting it with iodine. mdpi.comuts.edu.au This demonstrates how the parent compound can be readily elaborated into larger, more functionalized molecular architectures.

Synthesis of Cyanine (B1664457) Dyes and Related Chromophores

One of the most prominent applications of this compound and its derivatives is in the synthesis of cyanine dyes. ajol.infonih.gov Cyanine dyes are a class of synthetic polymethine dyes characterized by two nitrogen-containing heterocyclic nuclei connected by a polymethine bridge. ajol.info Benzothiazolium salts are common heterocyclic end units used in the creation of these chromophores. ajol.infomdpi.com

The general synthesis involves the condensation of N-alkylated benzothiazolium salts with a suitable linking agent. nih.govresearchgate.net For instance, symmetrical pentamethine cyanine dyes can be synthesized from N-substituted benzothiazolium salts and a conjugated bis-aniline derivative. researchgate.net The N-methyl group in this compound makes it a key starting material for forming the heterocyclic component of these dyes. researchgate.net These dyes have various applications, including as fluorescent probes for biomolecular labeling and imaging, owing to their strong absorbance in the visible and near-infrared regions. ajol.inforesearchgate.net

Table 2: Examples of Cyanine Dyes Derived from Benzothiazolium Precursors

| Precursor Example | Type of Cyanine Dye | Key Feature |

| 3-Ethyl-2-methylbenzothiazolium iodide | Thiacarbocyanine | Used in photosensitization |

| 2,3-Dimethyl benzothiazolium salt | Pentamethine cyanine | Strong absorbance in NIR region researchgate.net |

| 3,3'-Diethylthiacyanine iodide | Monomethine cyanine | Photosensitizer nih.gov |

Intermediate Compounds in Pharmaceutical and Agrochemical Synthesis

The benzothiazole scaffold is a significant structural motif in medicinal and agricultural chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. pharmanoble.comarborpharmchem.commlunias.com Chemical intermediates are the building blocks for Active Pharmaceutical Ingredients (APIs) and are essential in the complex synthesis routes leading to final products. mlunias.comechemi.com

The synthesis of molecular hybrids containing the benzothiazolium structure is a key area of research in modern organic chemistry for drug discovery. nih.gov For example, derivatives of 2-aminothiazole, which are related to the benzothiazole structure, are precursors to a wide range of biologically active compounds used in medicine and agriculture. nih.gov Furthermore, this compound itself has been observed to exhibit antibacterial and antifungal activities, highlighting its potential direct application or its role as a lead compound in developing new antimicrobial agents for both pharmaceutical and agrochemical purposes. chemicalpapers.com Its precursor, methyl iodide, is also recognized as an important intermediate in the synthesis of various drugs and has applications in agricultural production as a soil disinfectant. njchm.com The intermediate derivatization approach is a widely adopted and effective method for the discovery of novel pesticides. researchgate.net

Applications in Materials Science and Engineering

Development of Dye-Sensitized Solar Cells (DSSCs)

3-Methylbenzothiazolium iodide has been investigated as a component in the electrolyte of Dye-Sensitized Solar Cells (DSSCs), a type of photovoltaic device that mimics the light-harvesting process of natural photosynthesis. In DSSCs, the electrolyte plays a crucial role in regenerating the sensitizing dye after electron injection and transporting charge to the counter electrode. The performance of DSSCs is highly dependent on the composition of this electrolyte.

One study synthesized and evaluated benzothiazolium iodides, including a compound referred to as MBTI, for use in DSSCs. The research indicated that the preparation of these benzothiazolium iodides is straightforward, involving a short reaction time, simple purification, and resulting in high yields researchgate.net. A comparison was made with a related compound, DMBTI, which showed a higher melting point and greater thermal stability researchgate.net. A DSSC fabricated with an electrolyte containing MBTI demonstrated a short-circuit photocurrent density of 16.91 mA·cm⁻², an open-circuit voltage of 0.65 V, and a fill factor of 0.57 researchgate.net.

Table 1: Photovoltaic Performance of a DSSC Utilizing a Benzothiazolium Iodide-Based Electrolyte

| Photovoltaic Parameter | Value |

|---|---|

| Short-Circuit Photocurrent Density (Jsc) | 16.91 mA·cm⁻² |

| Open-Circuit Voltage (Voc) | 0.65 V |

| Fill Factor (FF) | 0.57 |

Data sourced from a study on benzothiazolium iodides in γ-butyrolactone based electrolytes. researchgate.net

The optimization and stability of DSSCs are critical for their commercial viability. Research in this area for iodide-based electrolytes often involves the use of additives. For instance, nitrogen heterocyclic compounds like 4-tert-butylpyridine (TBP) and N-methylbenzimidazole (NMBI) are commonly added to the electrolyte to improve the open-circuit voltage by modifying the semiconductor-electrolyte interface researchgate.net. The stability of electrolytes, particularly those based on the iodide/triiodide redox couple, can be a concern, potentially leading to issues like dye desorption or corrosion within the cell over time. While the performance of a DSSC using a benzothiazolium iodide has been reported, comprehensive studies focused on the long-term stability and specific optimization strategies for electrolytes containing exclusively this compound are not widely available in the reviewed literature.

Role in Photocatalytic Systems

Photocatalytic systems utilize semiconductor materials to harness light energy to drive chemical reactions, such as splitting water to produce hydrogen or degrading environmental pollutants.

There is no available research data indicating that this compound has been applied or studied for the photocatalytic degradation of organic pollutants. The field of photocatalytic degradation primarily employs semiconductor photocatalysts, such as titanium dioxide (TiO₂) and bismuth oxyiodide (BiOI), which generate highly reactive species to break down pollutants when illuminated with a suitable light source mdpi.comresearchgate.net.

Contribution to the Development of Advanced Materials

The primary contribution of this compound to the development of advanced materials, based on available literature, is its potential use as a component in the electrolytes of Dye-Sensitized Solar Cells. As an ionic salt, it can be part of the formulation of redox-mediating electrolytes that are essential for the functioning of these third-generation photovoltaic devices core.ac.uk. The synthesis of various iodide-based organic salts, including those from the benzothiazolium family, represents an effort to fine-tune the properties of DSSC electrolytes to enhance efficiency and stability researchgate.netmdpi.com.

Conductive Polymers

Conjugated polymers containing the benzothiazole (B30560) moiety are of significant interest for their electrical conductivity. researchgate.net The π-electron system extending along the polymer backbone allows for the delocalization of valence electrons, which is crucial for charge transport. The electrical conductivity of these polymers can be significantly enhanced through a process called doping. researchgate.net Doping involves introducing electron donor or acceptor molecules (dopants), which can increase the conductivity by several orders of magnitude. researchgate.net For instance, doping benzothiazole-based polymers with iodine has been shown to produce n-type semiconductor characteristics. researchgate.net The flexibility of the polymer chain is a dominant factor influencing the electrical conductivity of these materials. researchgate.net

The general synthesis of conductive polymers often involves the chemical or electrochemical polymerization of monomers. nih.goviarjset.com In chemical synthesis, an oxidizing agent is used to initiate the polymerization of the monomer in an acidic medium. nih.gov

Optoelectronic Devices

Benzothiazolium salts and their derivatives are promising materials for various optoelectronic applications, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices. In the realm of OLEDs, benzothiazole derivatives have been investigated as efficient emitting materials. researchgate.net Theoretical studies have explored their geometry, electronic structure, and optical properties, correlating them to their potential performance in OLEDs. researchgate.net For instance, some benzothiazole derivatives with specific structural modifications have been shown to emit light in the bluish-white or red regions of the spectrum. researchgate.net

Furthermore, the introduction of a thiophene π-bridge in some benzothiadiazole derivatives has been an effective strategy for creating deep-red to near-infrared (NIR) emitters for OLEDs. frontiersin.org These materials can exhibit high photoluminescence quantum yields, which is a critical factor for efficient light emission. frontiersin.orgbohrium.com Doped OLEDs utilizing these emitters have achieved high external quantum efficiencies. frontiersin.org

In the field of nonlinear optics, push-pull chromophores incorporating a benzothiazolium acceptor have been synthesized and studied for their quadratic hyperpolarizabilities. acs.org These molecules possess a large change in dipole moment upon excitation, which is a key requirement for second-order NLO materials. The strategic placement of additional electron-withdrawing groups on the benzothiazolium ring can further enhance these NLO properties. acs.org

Fluorescent Probes and Sensors for Environmental Monitoring

The inherent fluorescence of many benzothiazole derivatives makes them excellent candidates for the development of sensitive and selective chemosensors for environmental monitoring.

Fabrication of Electrochemical Sensors for Analyte Detection

Electrochemical sensors offer a robust, simple, and rapid method for the detection and quantification of various analytes. nih.gov The fabrication of these sensors often involves modifying a working electrode, such as a glassy carbon electrode, with a material that selectively interacts with the target analyte. nih.gov This interaction then produces a measurable electrochemical signal.

While specific details on the use of this compound in electrochemical sensor fabrication are not extensively documented in the provided search results, the broader class of benzothiazole derivatives is utilized in creating these devices. The general principle involves immobilizing a benzothiazole-based receptor onto an electrode surface. researchgate.net This can be achieved through various methods, including electropolymerization to form an ion-imprinted polymer layer. The unique properties of nanomaterials, such as high surface area and excellent electrical conductivity, are often leveraged to enhance the sensitivity of these sensors. researchgate.net

Reaction-based sensors, or chemodosimeters, which often employ benzothiazole scaffolds, provide high specificity and sensitivity for certain analytes. nih.gov For example, a benzothiazole-based sensor was developed for the ultra-sensitive detection of cyanide, with a detection limit well below the World Health Organization's limit for drinking water. spectroscopyonline.com This sensor operates through a nucleophilic attack by cyanide on the benzothiazolium core, leading to a distinct colorimetric and fluorescent response. spectroscopyonline.com

Research on Ion Sensing Applications (e.g., Potassium Ionophores)

Benzothiazole-based compounds have been designed and synthesized as chemosensors for the selective detection of various metal ions. acs.org These sensors can exhibit colorimetric and fluorometric responses upon binding with specific ions. acs.org For instance, a benzothiazole-based chemosensor demonstrated a selective color change from colorless to yellow in the presence of Zn2+, Cu2+, and Ni2+ ions. acs.org Another study reported a benzothiazole-based probe with a "turn-on" emission response to Zn2+ and Cd2+ ions.

In the context of potassium ion sensing, while the direct use of this compound as an ionophore is not explicitly detailed, the principles of ionophore-based sensors are well-established. Valinomycin is a widely used ionophore for potassium-selective membranes in electrochemical sensors. researchgate.net These sensors operate based on the selective binding of the ionophore to the target ion within a membrane, leading to a measurable potential difference. Although some benzothiazole-based sensors were found to be insensitive to potassium ions in specific studies, the versatility of the benzothiazole structure suggests potential for designing derivatives with potassium-sensing capabilities. acs.org

Principles of Supramolecular Chemistry and Crystal Engineering with Benzothiazolium Salts

Supramolecular chemistry and crystal engineering focus on the design and synthesis of functional materials through the control of non-covalent interactions. nih.gov Benzothiazolium salts are valuable building blocks in this field due to their ability to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. mdpi.comnih.gov

These weak interactions play a crucial role in determining the packing of molecules in a crystal, which in turn influences the material's physical and chemical properties. nih.govmdpi.com The study of these interactions is essential for the rational design of crystalline materials with desired structures and functions. mdpi.com For example, the analysis of crystal structures of benzothiazolium salts can reveal how different functional groups direct the self-assembly of molecules into specific architectures.

Biological and Biomedical Research Applications

Antimicrobial and Antifungal Activities

The benzothiazole (B30560) scaffold is a significant heterocyclic structure recognized for its wide range of pharmacological activities, including antimicrobial and antifungal properties. Derivatives of 3-methylbenzothiazolium iodide have been a subject of research to develop new and effective antimicrobial agents, particularly in light of increasing microbial resistance to existing drugs.

Three series of novel 3-methyl-2-alkylthio benzothiazolyl ionic liquids have been synthesized and evaluated for their antibiotic activity. Among these, 3-methyl-2-alkylthio benzothiazolyl p-toluene sulfonate demonstrated the highest antibacterial activity. Notably, certain compounds within this series exhibited a minimum inhibitory concentration (MIC) value of 16.7 μg·mL−1 against Staphylococcus aureus, indicating a potent antibacterial effect.